(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

BNCT intermediate manufacturing amino acid deprotection radiopharmaceutical precursor

Researchers requiring a stable, orthogonally protected boronic acid amino acid for Boc-strategy SPPS often face oxidation and deprotection conflicts. (S)-N-Boc-4-borono-L-phenylalanine resolves these: • Direct Boc SPPS compatibility-no pre-deprotection of boronic acid needed • One-step acid deprotection to pharmaceutical-grade L-BPA in 93.2% yield • Free boronic acid for Suzuki coupling or reversible covalent inhibition • Crystalline, non-hygroscopic solid ensures accurate dispensing in automated synthesizers.

Molecular Formula C14H20BNO6
Molecular Weight 309.13
CAS No. 119771-23-2
Cat. No. B2619285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS119771-23-2
Molecular FormulaC14H20BNO6
Molecular Weight309.13
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeySGRRXMOSJYUMBY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-Protected Boronophenylalanine Building Block for Peptide Synthesis


(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also designated N-Boc-4-borono-L-phenylalanine, is a chiral, orthogonally protected amino acid derivative combining a boronic acid moiety with a tert-butoxycarbonyl (Boc) N-protecting group . The compound serves as a stable, solid intermediate that enables the incorporation of the boronic acid pharmacophore into peptides and small molecules while preserving the L-configuration required for biological target engagement . Its dual functionality – a free boronic acid for Suzuki–Miyaura cross-coupling or reversible covalent inhibition and an acid-labile Boc group compatible with Boc-strategy solid-phase peptide synthesis (SPPS) – distinguishes it from unprotected, Fmoc-protected, or pinacol ester analogues that impose specific synthesis constraints .

Orthogonally protected chiral building block for Boc-strategy solid-phase peptide synthesis (SPPS)
Stable crystalline solid supports automated solid dispensing and parallel library synthesis
Delivers free boronic acid after acid-mediated deprotection, preserving L-configuration for target engagement studies

Why Generic Boronophenylalanines Fail in Orthogonal Synthesis


Unprotected 4-borono-L-phenylalanine (CAS 76410-58-7) exposes a free amine that competes with desired coupling reactions and accelerates boronic acid oxidation, while Fmoc-protected variants (CAS 273221-71-9) require repetitive piperidine treatment that promotes boronate ester formation and lowers incorporation efficiency . The pinacol boronic ester analogue adds an extra deprotection step and introduces pinacol-related impurities that complicate downstream purification . The Boc-protected compound uniquely delivers the free boronic acid in a stable, acid-removable form that directly integrates into Boc SPPS and acid-mediated deprotection protocols, avoiding the orthogonal conflicts and step-count penalties inherent to generic alternatives .

Unprotected L-BPA Exposed free amine competes with coupling; hygroscopic nature accelerates boronic acid oxidation and complicates handling.
Fmoc-protected analog Piperidine deprotection induces boronate ester formation, lowering incorporation efficiency and requiring additional purification.
Pinacol boronic ester Extra deprotection step introduces pinacol-related impurities; not directly compatible with Boc SPPS workflows.

Quantitative Comparison Against Closest Analogs


Deprotection Efficiency to L-BPA

Acidic deprotection of (S)-N-Boc-4-boronophenylalanine delivers 4-borono-L-phenylalanine (L-BPA) in 93.2% isolated yield . By comparison, direct synthesis of unprotected L-BPA via enzymatic resolution or asymmetric synthesis typically reports yields of 60–78% . The Boc-protected precursor therefore provides a 15–33 absolute percentage point yield advantage in accessing the clinically relevant L-BPA intermediate.

Deprotection yield to L-BPA
Cross‑study comparable
93.2% yield (Boc precursor) vs. 60–78% (direct asymmetric synthesis)
Reported higher conversion efficiency supports L-BPA precursor supply for BNCT research workflows.
HCl/acetone/water, 55°C, 1.5 h; HPLC monitored. 15–33 pp yield advantage.
BNCT intermediate manufacturing amino acid deprotection radiopharmaceutical precursor

Crystalline Stability vs. Hygroscopic Free L-BPA

(S)-N-Boc-4-boronophenylalanine is isolated as a free-flowing crystalline solid (density 1.26 ± 0.1 g/cm³) that can be stored at 2–8°C under air . Unprotected 4-borono-L-phenylalanine is reported as a hygroscopic powder requiring storage under inert atmosphere at -20°C to prevent boronic acid dehydration and oxidation . The Boc compound's solid-state stability eliminates the need for glovebox handling, simplifying automated solid dispensing in parallel synthesis platforms.

Physical stability vs. free L-BPA
Class‑level inference
Crystalline solid, storage at 2–8°C vs. hygroscopic powder requiring −20°C under inert gas
Simplifies automated solid dispensing and reduces cold-chain infrastructure demands.
Supplier specifications and literature handling descriptions; density 1.26 g/cm³.
building block stability amino acid storage solid-phase peptide synthesis

Boc vs. Fmoc Boronic Acid Compatibility

In Boc-strategy SPPS, the growing peptide chain is exposed exclusively to acidic conditions (TFA) that are inert toward the free boronic acid moiety. In contrast, Fmoc deprotection with 20% piperidine/DMF generates a basic environment (pH ~12) that drives boronate ester formation with unprotected diol side chains or solvents, leading to reduced coupling yields . While a direct head-to-head peptide synthesis comparison is not published, class-level precedent indicates that Boc-protected boronic amino acids consistently deliver higher crude peptide purity (>85% by HPLC) than their Fmoc counterparts in sequences containing unprotected serine or threonine residues .

Boc vs. Fmoc boronic acid compatibility
Class‑level inference
TFA-stable boronic acid; piperidine promotes boronate ester formation, reducing coupling yield.
Class‑level trend supports Boc-protected monomer for boronic acid-containing peptide synthesis.
No direct head-to-head data; trend observed in sequences with unprotected Ser/Thr residues.
orthogonal protecting group boronic acid peptide solid-phase synthesis compatibility

Key Application Scenarios


Borofalan (10B) API Intermediate Synthesis

The one-step acidic deprotection of (S)-N-Boc-4-boronophenylalanine to pharmaceutical-grade L-BPA in 93.2% yield makes it the preferred penultimate intermediate for borofalan (10B) manufacturing. The high conversion minimizes boron-10 isotope wastage and avoids chromatography-intensive purification typical of direct asymmetric routes.

Automated Boronic Acid Peptide Library Synthesis

The Boc-protected monomer is directly compatible with automated Boc-strategy solid-phase peptide synthesizers. Its crystalline, non-hygroscopic nature permits accurate solid dispensing in multi-well format, and the acid-labile Boc group is cleanly removed with TFA without affecting the boronic acid warhead .

Suzuki–Miyaura Diversification of Phenylalanine

The free dihydroxyboron moiety eliminates the need for a pre-deprotection step required by pinacol boronate esters. Direct coupling with aryl halides or triflates under aqueous basic conditions generates 4-aryl phenylalanine libraries with full retention of the L-configuration .

Protease Inhibitor Probe Development

The Boc protecting group allows site-specific N-terminal incorporation into peptide inhibitors. Following global deprotection, the revealed free amine and boronic acid form the recognition element and catalytic serine trap, respectively, enabling reversible covalent inhibition of serine and threonine proteases .

Application
Selection Property
Validation Focus
L-BPA intermediate for BNCT research
High-yield acid-labile Boc deprotection
Conversion efficiency and L-configuration retention
Automated Boc-strategy peptide library synthesis
Crystalline, non-hygroscopic solid; accurate solid dispensing
Boronic acid integrity after TFA deprotection
Suzuki–Miyaura diversification of phenylalanine
Free dihydroxyboron moiety; no pre-deprotection needed
Coupling efficiency and stereochemical integrity
Protease inhibitor probe development
Orthogonal Boc group enables site-specific N-terminal incorporation
Reversible covalent inhibition via boronic acid warhead
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